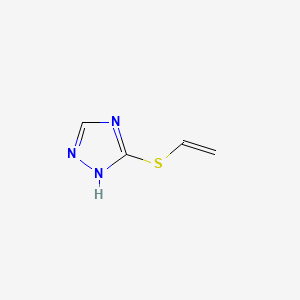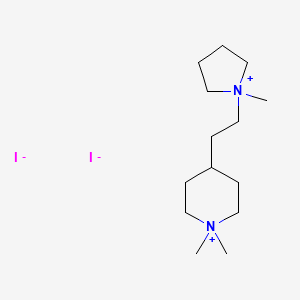
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is a quaternary ammonium compound It is known for its unique structure, which includes a piperidinium core with dimethyl and methylpyrrolidinyl substituents, and two iodide ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method includes the reaction of 1,1-dimethylpiperidinium with 1-methylpyrrolidine in the presence of an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the iodide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new quaternary ammonium salts with different anions.
科学研究应用
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in studies involving ion transport and membrane permeability due to its ionic nature.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals is ongoing.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and ion transport, affecting cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their function.
相似化合物的比较
Similar Compounds
Methyl viologen dichloride: Known for its use as an electron acceptor in redox reactions.
Ethyl viologen dibromide: Similar structure but with ethyl groups instead of methyl groups.
Paraquat dichloride: A well-known herbicide with a similar bipyridinium structure.
Uniqueness
Piperidinium, 1,1-dimethyl-4-(2-(1-methylpyrrolidinyl)ethyl)-, diiodide is unique due to its specific substituents and iodide ions, which confer distinct chemical and physical properties
属性
CAS 编号 |
63884-31-1 |
|---|---|
分子式 |
C14H30I2N2 |
分子量 |
480.21 g/mol |
IUPAC 名称 |
1,1-dimethyl-4-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C14H30N2.2HI/c1-15(2)11-6-14(7-12-15)8-13-16(3)9-4-5-10-16;;/h14H,4-13H2,1-3H3;2*1H/q+2;;/p-2 |
InChI 键 |
QEQKZRHPZBUHCM-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCC(CC1)CC[N+]2(CCCC2)C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


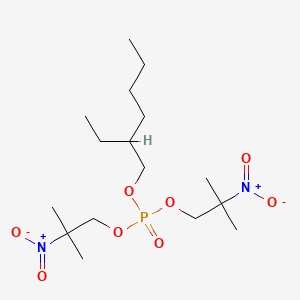
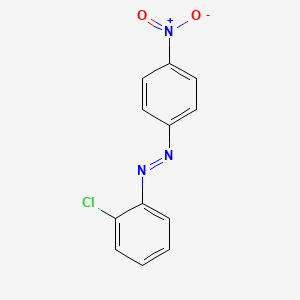
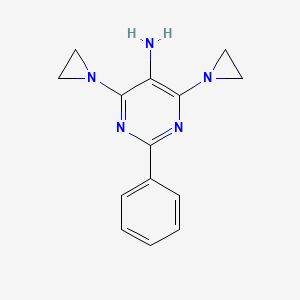
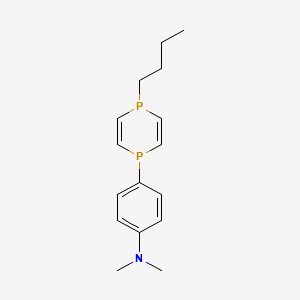

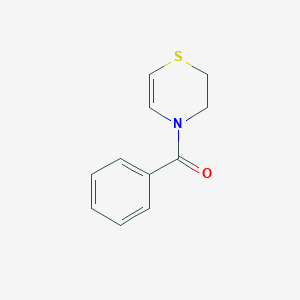


![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)
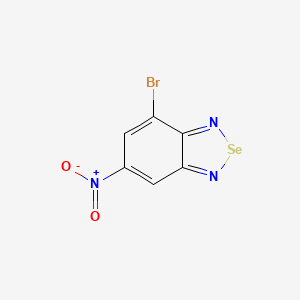
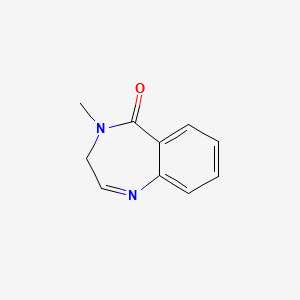
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
